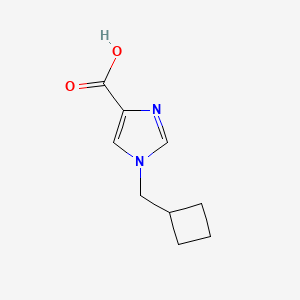

![molecular formula C27H25N3O2 B2503589 8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline CAS No. 866588-54-7](/img/structure/B2503589.png)

8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

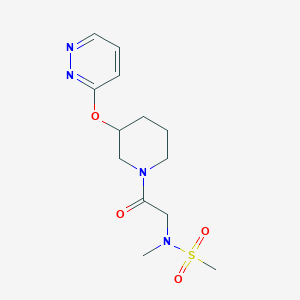

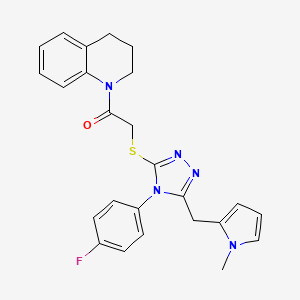

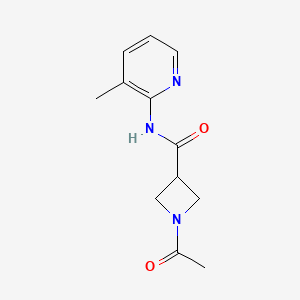

The compound 8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline is a derivative of pyrazoloquinoline, which is a fused heterocyclic compound that has garnered interest due to its potential pharmacological properties. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as possible biological activity.

Synthesis Analysis

The synthesis of related pyrazoloquinoline derivatives has been described in the literature. For instance, derivatives such as 1′,2′-dihydro-3-methyl-1-phenylspiro[ pyrazoline-4,3′(4′H)-quinoline]-5-one (8q) and 1,3-diphenylspiro[pyrazolone-quinoline] 8r can be synthesized from the catalytic reduction of 3-methyl-1-phenyl- or 1,3-diphenyl-4-(2-nitrobenzyl)-2-pyrazolin-5-one in alcohols or by interaction with appropriate aldehydes and ketones . Although the specific synthesis of 8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline is not detailed, the methods described could potentially be adapted for its synthesis by choosing suitable precursors and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is characterized by the presence of a pyrazoline ring fused to a quinoline moiety. The derivatives often contain various substituents that can significantly affect their chemical behavior and interaction with biological targets. The structure is typically confirmed using spectroscopic methods such as mass spectrometry, infrared spectroscopy, and proton nuclear magnetic resonance (1H NMR) .

Chemical Reactions Analysis

The reactivity of pyrazoloquinoline derivatives can be influenced by the substituents present on the rings. For example, the presence of an ethoxy group and a methoxyphenylmethyl moiety could affect the electron density and steric hindrance, thereby influencing the compound's participation in chemical reactions. The literature describes the use of microwave-assisted synthesis to enhance the reaction rate and improve yields of related compounds, which could be applicable to the synthesis of 8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline are not provided, related compounds exhibit properties that can be inferred. The solubility, melting point, and stability of these compounds can be influenced by the nature of the substituents. The physical properties are important for the compound's potential application in pharmaceuticals, where solubility and stability are crucial for bioavailability and shelf life .

Wissenschaftliche Forschungsanwendungen

Supramolecular Aggregation

Research into dihydrobenzopyrazoloquinolines, a related class of compounds, explores how substitutions affect the dimensionality of supramolecular aggregation. Molecules linked by hydrogen bonds and arene interactions form cyclic dimers, sheets, and complex frameworks, suggesting potential in materials science and molecular engineering (Portilla et al., 2005).

Antimicrobial Agents

Novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potential antimicrobial agents. These compounds have been tested for their antibacterial and antifungal activities, indicating their potential use in developing new treatments for infections (Holla et al., 2006).

Synthesis Methods

A practical and large-scale synthesis approach for rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester has been presented. This compound is an important intermediate for pharmaceutically active compounds, showcasing the importance of efficient synthesis methods for complex organic molecules (Bänziger et al., 2000).

Heterocyclic Synthesis

The synthesis of pyrazolo[3,4-c]quinoline derivatives highlights advancements in creating condensed heterotricycles. These compounds have potential applications in pharmaceuticals and organic electronics due to their unique structural and electronic properties (Nagarajan & Shah, 1992).

"On Water" Synthesis

An environmentally friendly "on water" protocol for synthesizing heterocyclic ortho-quinones has been developed. This method underscores the significance of green chemistry in synthesizing complex organic molecules with potential applications in various fields, including materials science and pharmaceuticals (Rajesh et al., 2011).

Wirkmechanismus

Pyrazole derivatives are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents . Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .

Eigenschaften

IUPAC Name |

8-ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O2/c1-4-32-21-13-14-24-22(15-21)27-23(26(28-29-27)19-11-9-18(2)10-12-19)17-30(24)16-20-7-5-6-8-25(20)31-3/h5-15,17H,4,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYZYBGRKOCZJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)C)CC5=CC=CC=C5OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2503513.png)

![N-[[6-(Diethylamino)pyridin-3-yl]methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2503516.png)

![3-[(5Z)-5-[(5-nitrofuran-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2503517.png)

![2-[5-[(3-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2503523.png)